molecular formula C16H27NO4 B8671320 1-[(tert-Butoxy)carbonyl]-4-cyclopentylpiperidine-4-carboxylic acid

1-[(tert-Butoxy)carbonyl]-4-cyclopentylpiperidine-4-carboxylic acid

Cat. No. B8671320
M. Wt: 297.39 g/mol
InChI Key: CBDGZASONRZPOP-UHFFFAOYSA-N
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Patent
US08324250B2

Procedure details

In a 250 mL round bottom flask with a magnetic stirrer, 5.4 g (16.7 mmol) 4-cyclopentyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester was dissolved in 40 mL EtOH. To the colourless solution 40 mL 4N NaOH was added. The orange solution was stirred under reflux for total of 6 days. The ethanol was removed and the reaction mixture was diluted with 100 mL ice water and extracted twice with 100 mL diethyl ether. The aqueous layer was acidified with 60 mL 4 N HCl to pH=2. A white precipitate formed and after addition of 200 mL ethyl acetate: THF 1:1 the white gelatinous suspension was filtered through a membrane filter. The aqueous layer from the filtrate was separated and extracted once with 100 mL ethyl acetate. The organic was layer dried with Na2SO4, filtered and concentrated under vacuum. The crude product (2.54 g, yellow viscous oil) was purified over silica chromatography eluting with a gradient formed from heptane and ethyl acetate to yield after evaporation of the product containing fractions 1.89 g (38%) of the title compound as off-white solid. MS ISP (m/e): 298.2 [(M+H)+].
Name
4-cyclopentyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
Quantity
5.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
ethyl acetate THF
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH:19]2[CH2:23][CH2:22][CH2:21][CH2:20]2)[CH2:11][CH2:10][N:9]([C:12]([O:14][C:15]([CH3:18])([CH3:17])[CH3:16])=[O:13])[CH2:8][CH2:7]1)=[O:5])C.[OH-].[Na+].C(OCC)(=O)C.C1COCC1>CCO>[C:15]([O:14][C:12]([N:9]1[CH2:10][CH2:11][C:6]([CH:19]2[CH2:20][CH2:21][CH2:22][CH2:23]2)([C:4]([OH:5])=[O:3])[CH2:7][CH2:8]1)=[O:13])([CH3:18])([CH3:16])[CH3:17] |f:1.2,3.4|

Inputs

Step One
Name
4-cyclopentyl-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester
Quantity
5.4 g
Type
reactant
Smiles
C(C)OC(=O)C1(CCN(CC1)C(=O)OC(C)(C)C)C1CCCC1
Name
Quantity
40 mL
Type
solvent
Smiles
CCO
Step Two
Name
solution
Quantity
40 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
ethyl acetate THF
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)OCC.C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The orange solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for total of 6 days
Duration
6 d
CUSTOM
Type
CUSTOM
Details
The ethanol was removed
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with 100 mL ice water
EXTRACTION
Type
EXTRACTION
Details
extracted twice with 100 mL diethyl ether
CUSTOM
Type
CUSTOM
Details
A white precipitate formed
FILTRATION
Type
FILTRATION
Details
was filtered through a membrane
FILTRATION
Type
FILTRATION
Details
filter
CUSTOM
Type
CUSTOM
Details
The aqueous layer from the filtrate was separated
EXTRACTION
Type
EXTRACTION
Details
extracted once with 100 mL ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude product (2.54 g, yellow viscous oil) was purified over silica chromatography
WASH
Type
WASH
Details
eluting with a gradient
CUSTOM
Type
CUSTOM
Details
formed from heptane and ethyl acetate
CUSTOM
Type
CUSTOM
Details
to yield
CUSTOM
Type
CUSTOM
Details
after evaporation of the product
ADDITION
Type
ADDITION
Details
containing fractions 1.89 g (38%) of the title compound as off-white solid

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)C1CCCC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.